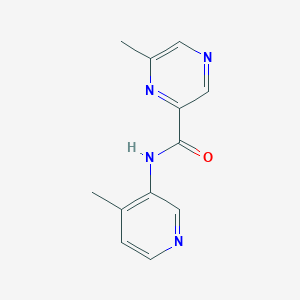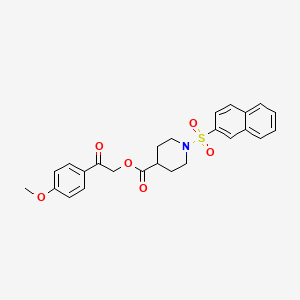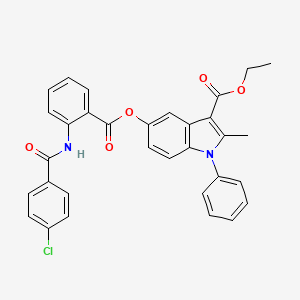
ethyl 5-((2-(4-chlorobenzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups, including an indole group, a phenyl group, a carboxylate ester group, and two benzamido groups. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The indole and phenyl groups would contribute to the compound’s aromaticity, while the carboxylate ester and benzamido groups could participate in various types of intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of multiple functional groups. For example, the compound’s solubility could be affected by the polar carboxylate ester and benzamido groups, while its melting and boiling points could be influenced by the presence of multiple aromatic rings .Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Ethyl 5-((2-(4-chlorobenzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is involved in the synthesis of complex organic molecules. For instance, its derivatives are used in the formation of various heterocyclic compounds through processes such as acylation, annulation, and cyclization. These reactions are fundamental in the creation of pharmacologically active molecules and materials with unique chemical properties (Fürstner, Hupperts, & Seidel, 2003). Moreover, the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates showcases the compound's role in generating benzoylamino derivatives, indicating its versatility in chemical transformations (Cucek & Verček, 2008).
Pharmacological Applications
This compound and its derivatives have been explored for their potential pharmacological applications. Research has demonstrated their utility in the synthesis of analgesic and anti-inflammatory agents, highlighting the compound's significance in drug development. For example, studies on 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters have identified derivatives with promising analgesic and anti-inflammatory activities, presenting a pathway for the development of new therapeutic agents (Gokulan, Jayakar, Alagarsamy, & Raja Solomon, 2012).
Material Science and Structural Studies
The compound's role extends to material science and structural chemistry, where its derivatives are utilized in the synthesis of materials with potential electronic and photonic applications. The structural elucidation of these compounds, such as through X-ray diffraction methods, provides insight into their molecular conformations and potential applications in designing materials with specific properties (Marjani, 2013).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-[2-[(4-chlorobenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25ClN2O5/c1-3-39-32(38)29-20(2)35(23-9-5-4-6-10-23)28-18-17-24(19-26(28)29)40-31(37)25-11-7-8-12-27(25)34-30(36)21-13-15-22(33)16-14-21/h4-19H,3H2,1-2H3,(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTVRTWPPOJNQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-Difluorophenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2726519.png)
![(2-Amino-1-(4-(4-fluorophenyl)thiazol-2-yl)indolizin-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2726520.png)
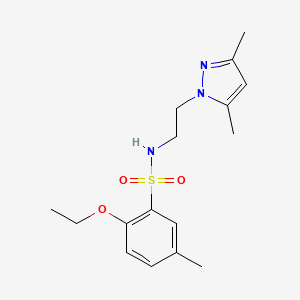
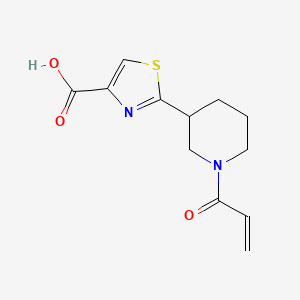
![7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-diol](/img/structure/B2726523.png)
![N-(3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide](/img/structure/B2726524.png)
![ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2726530.png)

![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2726535.png)

![2-(3-chloro-4-fluorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2726537.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2726538.png)
